molecular formula C9H11NO2S B1469271 1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid CAS No. 1340207-57-9

1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid

Cat. No. B1469271
CAS RN: 1340207-57-9
M. Wt: 197.26 g/mol
InChI Key: FDAMDSSJQGOYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Azetidines, like the one , have been prepared by various methods such as cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams . A specific method for synthesizing 3-substituted azetidine-2-carboxylic acids and 2-substituted azetidine-3-carboxylic acids via 1,3-amino alcohols with excellent stereoselectivities was reported by Enders and Gries .


Molecular Structure Analysis

The molecular formula of “1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid” is C4H7NO2 . It is a heterocyclic compound with a four-membered ring structure, which includes a nitrogen atom .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They have been used in various types of reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, such as “1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid”, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Medicinal Chemistry

Compounds with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid” could potentially be used in similar applications.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that “1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid” could be used in the development of new organic semiconductors.

Organic Light-Emitting Diodes (OLEDs)

Thiophene-based compounds are used in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, “1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid” could potentially be used in the production of OLEDs.

Organic Synthesis

Carboxylic acids, such as “1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid”, are used in organic synthesis for obtaining small molecules and macromolecules . They can be used in various organic reactions, such as substitution, elimination, oxidation, coupling, etc .

Nanotechnology

Carboxylic acids are used in nanotechnology as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This suggests that “1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid” could potentially be used in similar applications.

Polymers

In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc . Therefore, “1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid” could potentially be used in the production or modification of polymers.

Safety and Hazards

The safety data sheet for a related compound, 1-Boc-azetidine-3-carboxylic acid, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It is classified as a combustible solid, and its flash point is not applicable .

Future Directions

Azetidines have attracted major attention in organic synthesis due to their unique reactivity and stability . Recent advances in the chemistry and reactivity of azetidines have been reported, and the field continues to evolve with new synthesis methods and applications in drug discovery, polymerization, and chiral templates .

properties

IUPAC Name

1-(thiophen-2-ylmethyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-9(12)7-4-10(5-7)6-8-2-1-3-13-8/h1-3,7H,4-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAMDSSJQGOYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.